2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Fluorophenoxybutyl Side Chain: The 4-(4-fluorophenoxy)butyl side chain can be attached through an etherification reaction using 4-fluorophenol and 1,4-dibromobutane in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one: This compound is unique due to its specific substitution pattern and side chains.
4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine: Similar in structure but with a pyrimidine core instead of a quinazolinone core.
2-{[(4-chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide: Shares the chlorophenyl and fluorophenoxy groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and the quinazolinone core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H20ClFN2O2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one |
InChI |
InChI=1S/C24H20ClFN2O2/c25-18-9-7-17(8-10-18)23-27-22-6-2-1-5-21(22)24(29)28(23)15-3-4-16-30-20-13-11-19(26)12-14-20/h1-2,5-14H,3-4,15-16H2 |
InChI Key |
SZAQYAZTUJPFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCCCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
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